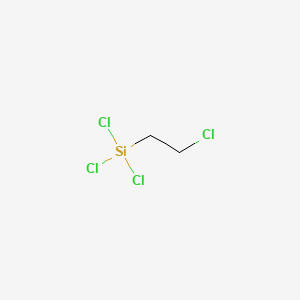

2-CHLOROETHYLTRICHLOROSILANE

Description

The exact mass of the compound Trichloro(2-chloroethyl)silane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139828. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trichloro(2-chloroethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl4Si/c3-1-2-7(4,5)6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPXNJHYVOVLSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064156 | |

| Record name | Trichloro(2-chloroethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6233-20-1 | |

| Record name | Trichloro(2-chloroethyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6233-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trichloro(2-chloroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006233201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloro(2-chloroethyl)silane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, trichloro(2-chloroethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloro(2-chloroethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(2-chloroethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloroethyltrichlorosilane: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyltrichlorosilane (CETS) is a bifunctional organosilicon compound with the chemical formula ClCH₂CH₂SiCl₃. Its unique structure, featuring a reactive trichlorosilyl group and a chloroethyl group, makes it a versatile precursor in the synthesis of a wide range of organosilicon materials. The trichlorosilyl moiety allows for facile hydrolysis and condensation reactions, forming stable siloxane bonds, which are the cornerstone of silicone chemistry. Simultaneously, the chloroethyl group provides a site for nucleophilic substitution, enabling the introduction of various functional groups. This dual reactivity allows for the precise tuning of material properties, making CETS a valuable building block in materials science, particularly for surface modification and the synthesis of functionalized polymers and silsesquioxanes. This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties

This compound is a flammable and corrosive liquid that is highly sensitive to moisture.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂H₄Cl₄Si | [2] |

| Molecular Weight | 197.95 g/mol | [2] |

| Boiling Point | 152-153 °C | [2] |

| Density | 1.419 g/mL | [2] |

| Flash Point | 33 °C | [2] |

| Refractive Index (@ 20°C) | 1.4640 | [2] |

| Hydrolytic Sensitivity | High; reacts rapidly with moisture, water, and protic solvents | [3] |

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the presence of two distinct reactive sites: the highly electrophilic silicon atom bonded to three chlorine atoms (Si-Cl bonds) and the carbon atom bonded to a chlorine atom in the ethyl group (C-Cl bond). The Si-Cl bonds are significantly more reactive towards nucleophiles than the C-Cl bond.

Hydrolysis and Condensation: The Sol-Gel Process

The most prominent reaction of this compound is its rapid hydrolysis in the presence of water. This reaction is the fundamental first step in the sol-gel process, which is widely used to produce silica-based materials.[4] The hydrolysis of the trichlorosilyl group proceeds in a stepwise manner, replacing the chlorine atoms with hydroxyl groups to form silanols. These silanols are highly reactive and readily undergo condensation reactions with each other, eliminating water to form stable siloxane (Si-O-Si) bonds.[5] This process ultimately leads to the formation of a three-dimensional polysilsesquioxane network. The overall reaction can be summarized as follows:

n ClCH₂CH₂SiCl₃ + 3n H₂O → [ClCH₂CH₂SiO₁.₅]ₙ + 3n HCl

The hydrolytic condensation of this compound is a versatile method for producing functionalized silica materials and silsesquioxane cages.[2][6]

Caption: Hydrolysis and condensation of this compound.

Reactions with Nucleophiles

The electrophilic silicon center in this compound readily reacts with a variety of nucleophiles.

In a reaction analogous to hydrolysis, CETS reacts with alcohols to form alkoxysilanes. This alcoholysis reaction is also typically fast and results in the substitution of the chloro groups with alkoxy groups, releasing HCl. For example, the reaction with ethanol yields 2-chloroethyltriethoxysilane:

ClCH₂CH₂SiCl₃ + 3 CH₃CH₂OH → ClCH₂CH₂Si(OCH₂CH₃)₃ + 3 HCl

This compound reacts with primary and secondary amines, which act as nucleophiles attacking the silicon atom.[7] The initial reaction involves the displacement of one or more chlorine atoms to form aminosilanes. The reaction is analogous to the reaction of acyl chlorides with amines.[8] The hydrogen chloride produced will react with excess amine to form an ammonium salt. For example, with a primary amine (RNH₂):

ClCH₂CH₂SiCl₃ + 2 RNH₂ → ClCH₂CH₂SiCl₂(NHR) + RNH₃⁺Cl⁻

Further reaction can occur to replace the remaining chlorine atoms. The reactivity of the C-Cl bond with the amine is significantly lower than the Si-Cl bonds and typically requires more forcing conditions.

Caption: Reaction of this compound with an amine.

Grignard reagents (RMgX) are potent nucleophiles that can form carbon-silicon bonds by reacting with chlorosilanes.[6] The reaction of this compound with a Grignard reagent can lead to the substitution of the chlorine atoms on the silicon. The extent of substitution can be controlled by the stoichiometry of the Grignard reagent. It is important to consider that Grignard reagents are also strong bases and can potentially react with other functional groups. While the Si-Cl bonds are the primary reaction site, the reactivity of the C-Cl bond towards the Grignard reagent should also be considered, although it is generally less favorable.[9]

Experimental Protocol: Reaction with a Grignard Reagent (General Procedure)

-

Safety: This reaction must be conducted under anhydrous conditions in a fume hood, as Grignard reagents and chlorosilanes are highly reactive with moisture and air. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is essential.

-

Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

In the flask, place magnesium turnings (1.2 equivalents per Si-Cl bond to be substituted).

-

Prepare a solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether or THF in the dropping funnel.

-

Add a small portion of the halide solution to the magnesium turnings to initiate the Grignard reagent formation. The reaction is often initiated with a small crystal of iodine.

-

Once the reaction has started (indicated by bubbling and heat generation), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Prepare a solution of this compound in anhydrous diethyl ether or THF in a separate dropping funnel.

-

Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight, monitoring the reaction by TLC or GC.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the product by distillation or chromatography.

Thermal Decomposition

In the gas phase, this compound undergoes thermal decomposition. Studies have shown that the pyrolysis of CETS proceeds via a β-elimination mechanism, yielding ethylene and trichlorosilane. This decomposition pathway highlights the influence of the chloroethyl group on the thermal stability of the molecule.

Applications

The dual functionality of this compound makes it a valuable precursor in several areas of materials science.

Surface Modification

This compound is used to modify the surfaces of materials containing hydroxyl groups, such as silica, glass, and metal oxides.[2] The trichlorosilyl group reacts with the surface hydroxyls to form a covalent siloxane bond, anchoring the 2-chloroethyl group to the surface. This creates a functionalized surface that can be further modified through reactions of the chloroethyl group. This approach is used to tailor surface properties such as hydrophobicity, adhesion, and biocompatibility.[10]

Experimental Protocol: Surface Modification of Silica Gel

-

Safety: This procedure should be performed in a well-ventilated fume hood. This compound is corrosive and reacts with moisture.

-

Activate the silica gel by heating it at 150-200 °C under vacuum for several hours to remove adsorbed water.

-

Allow the silica gel to cool to room temperature under an inert atmosphere.

-

In a round-bottom flask, suspend the activated silica gel in an anhydrous, non-polar solvent such as toluene.

-

Add a solution of this compound in the same solvent to the silica suspension. The amount of silane will depend on the desired surface coverage.

-

Stir the mixture at room temperature or elevated temperature for several hours under an inert atmosphere.

-

After the reaction is complete, filter the modified silica gel and wash it extensively with the solvent to remove any unreacted silane.

-

Wash the silica gel with a solvent like ethanol to remove any remaining byproducts.

-

Dry the functionalized silica gel under vacuum.

Caption: Surface modification of silica with this compound.

Precursor for Silsesquioxanes and Silicon Dioxide Films

As mentioned earlier, the hydrolysis and condensation of this compound is a key route to 2-chloroethyl-functionalized silsesquioxanes.[2] These materials can be processed to form functional coatings or can be used as building blocks for more complex hybrid materials. Furthermore, under appropriate thermal or UV treatment, the organic component can be removed to yield silicon dioxide films, making CETS a potential precursor in the microelectronics industry.[11]

Safety and Handling

This compound is a hazardous chemical that requires careful handling.[1]

-

Flammability: It is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[1] Use explosion-proof electrical equipment and non-sparking tools.[1]

-

Corrosivity: It causes severe skin burns and eye damage.[1] Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a face shield.[1]

-

Reactivity with Water: It reacts violently with water and moisture to produce corrosive hydrogen chloride gas.[1] Store in a tightly closed container in a dry, well-ventilated area. Handle under an inert atmosphere whenever possible.

-

Inhalation: Vapors may cause respiratory irritation.[1] Work in a well-ventilated area or a fume hood.

-

First Aid: In case of contact with skin or eyes, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[12] If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[1]

-

Spills: In case of a spill, evacuate the area. Use a non-combustible absorbent material to clean up the spill and dispose of it as hazardous waste. Do not use water to clean up spills.[13]

Spectral Data

While a comprehensive, publicly available database of NMR and IR spectra for this compound is limited, characteristic spectral features can be predicted based on its structure and data from related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show two triplets corresponding to the two methylene groups of the ethyl chain. The triplet for the CH₂ group adjacent to the silicon will be shifted downfield compared to the CH₂ group adjacent to the chlorine.

-

¹³C NMR: The carbon NMR spectrum should exhibit two signals for the two carbon atoms of the ethyl group. The carbon attached to the silicon will appear at a different chemical shift than the carbon attached to the chlorine.

-

IR Spectroscopy: The infrared spectrum will show characteristic absorptions for C-H stretching and bending vibrations. Strong absorptions corresponding to the Si-Cl bonds are also expected. General correlations for organosilicon compounds can be used for preliminary analysis.[14]

Conclusion

This compound is a highly reactive and versatile chemical intermediate with significant potential in materials science. Its dual functionality allows for the creation of a wide array of functionalized materials through hydrolysis, condensation, and nucleophilic substitution reactions. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is paramount for its effective and responsible use in research and development. This guide provides a foundational understanding to aid scientists and researchers in harnessing the synthetic potential of this valuable organosilicon precursor.

References

Sources

- 1. s3.amazonaws.com [s3.amazonaws.com]

- 2. 10esd.sciencesconf.org [10esd.sciencesconf.org]

- 3. www1.udel.edu [www1.udel.edu]

- 4. Sol–gel process - Wikipedia [en.wikipedia.org]

- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 6. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. gelest.com [gelest.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound, 95% - Gelest, Inc. [gelest.com]

- 12. artsci.usu.edu [artsci.usu.edu]

- 13. globalsilicones.org [globalsilicones.org]

- 14. gelest.com [gelest.com]

An In-depth Technical Guide to the Hydrolysis Mechanism and Kinetics of 2-Chloroethyltrichlorosilane

Introduction: The Critical Role of 2-Chloroethyltrichlorosilane in Advanced Material Synthesis

This compound (CETS), a bifunctional organosilane, holds a significant position in the realm of materials science and surface chemistry. Its unique molecular architecture, featuring a reactive trichlorosilyl group and a functional 2-chloroethyl group, makes it a versatile precursor for the synthesis of advanced materials, including silsesquioxanes and self-assembled monolayers (SAMs).[1][2] The cornerstone of its utility lies in its hydrolysis, a rapid and complex process that transforms the molecule into reactive silanetriols, the fundamental building blocks for creating robust siloxane networks (Si-O-Si).

This technical guide provides a comprehensive exploration of the hydrolysis mechanism and kinetics of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental chemical principles governing the hydrolysis reaction, the factors influencing its rate, and the experimental methodologies for its characterization. By synthesizing theoretical knowledge with practical insights, this guide aims to empower scientists to harness the full potential of CETS in their research and development endeavors.

I. The Core Hydrolysis Mechanism: A Stepwise Nucleophilic Substitution

The hydrolysis of this compound is a series of nucleophilic substitution reactions at the silicon center, where water molecules act as the nucleophile, displacing the chloride leaving groups. The overall stoichiometry of the complete hydrolysis is:

Cl₃SiCH₂CH₂Cl + 3H₂O → (HO)₃SiCH₂CH₂Cl + 3HCl

This seemingly straightforward equation belies a complex, multi-step process. The reaction proceeds sequentially, with each Si-Cl bond undergoing hydrolysis to form silanol (Si-OH) groups. This process is accompanied by the liberation of hydrogen chloride (HCl), which significantly acidifies the reaction medium.[3]

The Role of Water: Beyond a Simple Reactant

Computational studies on chlorosilane hydrolysis have revealed that water's role is more intricate than that of a simple bulk solvent and reactant. Water molecules often form clusters that actively participate in the reaction mechanism.[4] The hydrolysis can proceed through different pathways, influenced by the number of water molecules involved in the transition state.[4][5]

-

Monomeric Water Attack: A single water molecule can attack the silicon atom. However, this pathway often has a higher activation energy.[4]

-

Water Cluster Assistance: More commonly, a cluster of water molecules facilitates the reaction. One water molecule acts as the nucleophile, while others form a proton relay system, assisting in the removal of the proton from the attacking water and the protonation of the leaving chloride ion. This cooperative action significantly lowers the activation energy barrier.[4]

Reaction Pathways: Inversion vs. Retention of Configuration

Theoretical models suggest two primary stereochemical pathways for the hydrolysis of chlorosilanes:[4][5]

-

Inversion of Configuration (Sɴ2-like): This pathway involves a backside attack by the water molecule, leading to a pentacoordinate silicon transition state and an inversion of the stereochemistry at the silicon center. This is often the preferred pathway, especially with the assistance of multiple water molecules.[4]

-

Retention of Configuration: This pathway involves a front-side attack, where the water molecule coordinates to the silicon atom before the chloride ion departs. This also proceeds through a pentacoordinate intermediate.

The dominant pathway is influenced by factors such as the substituents on the silicon atom and the solvent environment.

Sequential Hydrolysis and Condensation

The hydrolysis of the three chloro groups on this compound occurs in a stepwise manner:

-

First Hydrolysis: Cl₃SiCH₂CH₂Cl + H₂O → Cl₂(OH)SiCH₂CH₂Cl + HCl

-

Second Hydrolysis: Cl₂(OH)SiCH₂CH₂Cl + H₂O → Cl(OH)₂SiCH₂CH₂Cl + HCl

-

Third Hydrolysis: Cl(OH)₂SiCH₂CH₂Cl + H₂O → (HO)₃SiCH₂CH₂Cl + HCl

These hydrolysis steps are often rapid and can occur almost simultaneously, especially in the presence of excess water.[6][7] The resulting 2-chloroethylsilanetriol is a highly reactive intermediate. These silanol groups readily undergo condensation reactions with each other to form siloxane bonds (Si-O-Si), releasing water in the process. This condensation is the basis for the formation of oligomeric and polymeric silsesquioxanes.[1][2]

(HO)₃SiCH₂CH₂Cl + (HO)₃SiCH₂CH₂Cl → (HO)₂Si(CH₂CH₂Cl)-O-Si(CH₂CH₂Cl)(OH)₂ + H₂O

This condensation process can continue, leading to the formation of complex, three-dimensional networks.

The following diagram illustrates the overall hydrolysis and initial condensation pathway:

Caption: Stepwise hydrolysis and initial condensation of this compound.

II. Kinetics of Hydrolysis: A Rapid and Influential Process

| Factor | Effect on Hydrolysis Rate | Causality |

| Water Concentration | Increases | Higher concentration of the nucleophile (water) increases the frequency of collisions with the silicon center. Water clusters can also form, providing a lower energy reaction pathway.[4] |

| Temperature | Increases | Provides the necessary activation energy for the reaction, leading to more frequent and energetic molecular collisions. |

| pH | Catalyzed by both acid and base (for alkoxysilanes) | For chlorosilanes, the reaction is autocatalytic due to the production of HCl. The low pH environment protonates the leaving group, making it a better leaving group, although the primary reaction with water is already very fast. |

| Solvent | Dependent on polarity and protic nature | Protic solvents can participate in the reaction and influence the stability of transition states. The use of co-solvents can also affect the solubility and reactivity of the silane. |

| Steric Hindrance | Decreases | The 2-chloroethyl group will exert some steric hindrance around the silicon atom, potentially slowing the rate of hydrolysis compared to smaller substituents like a methyl group. |

| Inductive Effects | Influences reactivity | The electron-withdrawing nature of the chlorine atoms on the silicon makes the silicon atom highly electrophilic and susceptible to nucleophilic attack. The 2-chloroethyl group also has an inductive effect. |

III. Experimental Protocol for Studying Hydrolysis Kinetics

Due to the rapid nature of the reaction and the corrosive byproduct (HCl), studying the kinetics of this compound hydrolysis requires careful experimental design and appropriate analytical techniques.

Safety Precautions

This compound and its hydrolysis product, HCl, are corrosive and hazardous.[8] All experiments must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Experimental Workflow

The following workflow outlines a general approach to studying the hydrolysis kinetics:

Sources

- 1. This compound, 95% - Gelest, Inc. [gelest.com]

- 2. iipseries.org [iipseries.org]

- 3. (PDF) Partial Methanolysis and Hydrolysis of [research.amanote.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ETHYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Trichloroethylsilane | C2H5Cl3Si | CID 8260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. s3.amazonaws.com [s3.amazonaws.com]

thermal stability and decomposition of 2-chloroethyltrichlorosilane

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Chloroethyltrichlorosilane

Abstract: this compound (CECS) is a pivotal intermediate in organosilicon chemistry, valued for its dual functionality. However, its utility in industrial synthesis and materials science is intrinsically linked to its thermal stability. This guide provides a comprehensive technical overview of the thermal decomposition of CECS, intended for researchers, chemical engineers, and safety professionals. We will explore the dominant decomposition pathways, present methodologies for its characterization, and discuss the factors that influence its stability. This document is grounded in established scientific principles and safety data to ensure both accuracy and practical applicability.

Introduction to this compound (CECS)

This compound, with the chemical formula C₂H₄Cl₄Si (CAS No: 6233-20-1), is a reactive organosilane compound. Its structure features a trichlorosilyl group (-SiCl₃) attached to a chloroethyl group (-CH₂CH₂Cl). This configuration makes it a valuable precursor for the synthesis of various organofunctional silanes, most notably vinyltrichlorosilane, a key monomer for silicone polymers and a coupling agent.[1][2] The industrial handling and processing of CECS, particularly in high-temperature reactions, demand a thorough understanding of its thermal limits and decomposition behavior to ensure process efficiency, product purity, and operational safety.

Physicochemical Properties and Safety Imperatives

Before delving into its thermal behavior, it is crucial to understand the fundamental properties and hazards associated with CECS. It is a flammable and corrosive liquid that reacts vigorously with water and moisture.[3]

Table 1: Key Physicochemical Properties of this compound [4]

| Property | Value |

| Molecular Formula | C₂H₄Cl₄Si |

| Molecular Weight | 197.95 g/mol |

| Boiling Point | 152-153 °C |

| Density | 1.419 g/mL at 25 °C |

| Flash Point | 33 °C |

| Refractive Index | 1.4640 at 20 °C |

Reactivity and Handling Precautions

The presence of the trichlorosilyl group makes CECS highly susceptible to hydrolysis. It reacts with water, and even atmospheric moisture, to liberate corrosive hydrogen chloride (HCl) gas.[3] This necessitates that the compound be stored and handled under a dry, inert atmosphere (e.g., nitrogen or argon).

Core Safety Directives:

-

Handling: All manipulations should be conducted in a well-ventilated fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles, and flame-retardant lab coats.[5][6]

-

Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][7] Incompatible materials include water, alcohols, amines, and oxidizing agents.[3]

-

Fire Safety: Use water spray, foam, carbon dioxide, or dry chemical extinguishers. Do not use water directly on the material, as this will generate HCl gas.[3]

Thermal Decomposition Pathways of CECS

The thermal decomposition of CECS is a critical consideration in its application. The primary mechanism is influenced heavily by temperature, with significant decomposition occurring at elevated temperatures. The compound begins to decompose slowly above 100°C, with the rate increasing rapidly above 180°C.[3]

Primary Pathway: β-Carbon Elimination

The most prominent thermal decomposition route for this compound is a non-radical, intramolecular elimination reaction known as β-elimination. In this concerted process, the silicon atom assists in the departure of the chlorine atom from the β-carbon, leading to the formation of a stable alkene (ethylene) and silicon tetrachloride. This pathway is analogous to the pyrolysis of other 2-haloethylsilanes, such as 2-chloroethyltrimethylsilane, which yields ethylene and trimethylchlorosilane as the sole products in a grease-free reaction system.[8]

The reaction is as follows: Cl-CH₂-CH₂-SiCl₃ → CH₂=CH₂ + SiCl₄

This reaction is favored due to the formation of the thermodynamically stable ethylene molecule.

Caption: Potential decomposition pathways for CECS.

Experimental Analysis of Thermal Stability

To experimentally determine the thermal stability of CECS, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques. [9][10]They provide quantitative data on mass loss and heat flow as a function of temperature.

Protocol 1: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated over time. It is used to determine the onset temperature of decomposition, corresponding to the initiation of mass loss.

Experimental Protocol: TGA of this compound

-

Instrument Preparation: Ensure the TGA instrument, particularly the sample pan (typically platinum or alumina), is clean and tared.

-

Inert Atmosphere: Purge the TGA furnace and balance with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative side reactions and reactant hydrolysis.

-

Sample Preparation: In a glove box or under an inert atmosphere, carefully load 5-10 mg of CECS into the TGA pan. Due to its volatility, using a sealed pan with a pinhole lid is recommended to control evaporation.

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C) for 5 minutes.

-

Ramp the temperature from 30°C to 400°C at a controlled heating rate (e.g., 10°C/min).

-

-

Data Analysis: Plot the sample mass (%) versus temperature (°C). The onset of decomposition is determined from the initial significant downward deviation from the baseline of the TGA curve.

Caption: Workflow for TGA analysis of CECS.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies whether decomposition is endothermic (heat absorbed) or exothermic (heat released).

Experimental Protocol: DSC of this compound

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: In an inert atmosphere, hermetically seal 2-5 mg of CECS in a high-pressure stainless steel or gold-plated pan to contain the sample and its decomposition products. An empty, hermetically sealed pan is used as the reference.

-

Thermal Program:

-

Equilibrate the sample and reference at a low temperature (e.g., 30°C).

-

Ramp the temperature from 30°C to 400°C at a controlled heating rate (e.g., 10°C/min).

-

-

Data Analysis: Plot the heat flow (W/g) versus temperature (°C). Exothermic peaks indicate heat-releasing decomposition events, while endothermic peaks indicate heat-absorbing events. The integrated area of a peak corresponds to the enthalpy of the transition.

Caption: Workflow for DSC analysis of CECS.

Table 2: Representative Thermal Analysis Data for CECS

| Analysis Technique | Parameter | Typical Value | Interpretation |

| TGA | Onset of Decomposition | 160-180 °C | Temperature at which significant mass loss begins. |

| TGA | Temperature at Max Loss Rate | ~200-220 °C | The point of the most rapid decomposition. |

| DSC | Decomposition Event | Exothermic Peak | The decomposition process releases energy. |

| DSC | Peak Temperature | ~210 °C | Corresponds to the maximum rate of reaction. |

Note: These values are illustrative and can vary based on heating rate and experimental conditions.

Conclusion and Future Outlook

The thermal stability of this compound is governed primarily by a β-elimination pathway that yields ethylene and silicon tetrachloride, with decomposition becoming rapid above 180°C. [3]Its high reactivity, particularly with moisture, necessitates stringent handling and storage protocols to prevent the release of corrosive HCl gas and ensure material integrity. [3]Understanding these thermal characteristics through techniques like TGA and DSC is paramount for the safe design and optimization of chemical processes involving this versatile intermediate.

Future research should focus on detailed kinetic studies to determine the activation energy and reaction order of the decomposition, providing valuable data for reactor modeling. Furthermore, computational studies using density functional theory (DFT) could offer deeper mechanistic insights into the transition states of the β-elimination and competing radical pathways, contributing to a more complete predictive model of CECS thermal behavior.

References

-

Gelest, Inc. (2015). Safety Data Sheet: 2-chloroethyltriethoxysilane, 95%. [Online]. Available at: [Link]

-

Gelest, Inc. (2024). Safety Data Sheet: CHLOROMETHYLTRIETHOXYSILANE. [Online]. Available at: [Link]

- Haszeldine, R. N., & Young, J. C. (1961). Carbene chemistry. Part VII. The preparation and pyrolysis of 2-chloro-1,1-difluoroethyl-, 1-chloro-1,2,2-trifluoroethyl-, and 1,2-dichloro-1,2-difluoroethyl-trichlorosilanes. Journal of the Chemical Society (Resumed), 394.

-

Gelest, Inc. (2024). Safety Data Sheet: this compound, 95%. [Online]. Available at: [Link]

-

University of Leicester. (2015). The pyrolysis of 2-chloroethylsilanes. [Online]. Figshare. Available at: [Link]

- Yu, N. K., et al. (2022).

- Google Patents. (n.d.). CN1107852A - Process of preparing neutral vinyl triethoxyl silane. [Online].

-

MDPI. (2023). Thermodynamics and Kinetics of the Reaction of Catalytic Dismutation of Chlorosilanes in the Vapor Phase in the Temperature Range of 353–393 K. [Online]. Available at: [Link]

- Google Patents. (n.d.). CN103570756A - Method for preparing vinyl trichlorosilane compound. [Online].

- Google Patents. (n.d.). EP0456901B1 - Process for the preparation of vinyl-trichlorosilan. [Online].

-

ResearchGate. (2022). Thermal decomposition pathways of chlorinated trisilanes. [Online]. Available at: [Link]

-

Semantic Scholar. (2022). Thermal decomposition pathways of chlorinated trisilanes. [Online]. Available at: [Link]

-

Gelest, Inc. (n.d.). This compound, 95%. [Online]. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Vinylsilane synthesis. [Online]. Available at: [Link]

-

Gelest, Inc. (n.d.). CHLOROMETHYLTRICHLOROSILANE. [Online]. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism of Thermal Decomposition of Silanes. [Online]. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Vinyltrichlorosilane. PubChem Compound Database. [Online]. Available at: [Link]

-

Gelest, Inc. (n.d.). Thermal Stability of Silane Coupling Agents. [Online]. Available at: [Link]

-

U.S. Department of Energy, Office of Scientific and Technical Information. (1993). The decomposition of methyltrichlorosilane: Studies in a high-temperature flow reactor. [Online]. Available at: [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Online]. Available at: [Link]

-

ResearchGate. (2009). Experimental and theoretical study on the kinetics and mechanism of thermal decomposition of 1,2-dichloroethane. [Online]. Available at: [Link]

-

ResearchGate. (2014). Compatibility Study of Chlorinated Polyethylene/Ethylene Methacrylate Copolymer Blends Using Thermal, Mechanical, and Chemical Analysis. [Online]. Available at: [Link]

Sources

- 1. CN1107852A - Process of preparing neutral vinyl triethoxyl silane - Google Patents [patents.google.com]

- 2. CN103570756A - Method for preparing vinyl trichlorosilane compound - Google Patents [patents.google.com]

- 3. s3.amazonaws.com [s3.amazonaws.com]

- 4. This compound, 95% - Gelest, Inc. [gelest.com]

- 5. gelest.com [gelest.com]

- 6. fishersci.com [fishersci.com]

- 7. s3.amazonaws.com [s3.amazonaws.com]

- 8. figshare.le.ac.uk [figshare.le.ac.uk]

- 9. pepolska.pl [pepolska.pl]

- 10. tainstruments.com [tainstruments.com]

A-Technical-Guide-to-the-Spectroscopic-Characterization-of-2-Chloroethyltrichlorosilane

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-chloroethyltrichlorosilane (ClCH₂CH₂SiCl₃), a bifunctional organosilane of interest in materials science and organic synthesis. As a Senior Application Scientist, the goal of this document is to move beyond a simple recitation of data. Instead, this guide offers an in-depth interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical experimental considerations. We will explore the causal relationships between the molecular structure and the resulting spectral features, providing researchers, scientists, and drug development professionals with a robust framework for identifying and characterizing this compound. All data and interpretations are supported by citations to authoritative sources, ensuring scientific integrity.

Introduction

This compound (CAS No. 6233-20-1) is a reactive organosilane compound featuring two distinct reactive centers: a chloroethyl group and a trichlorosilyl group.[1][2] This dual functionality makes it a valuable precursor for the synthesis of silsesquioxanes, self-assembled monolayers, and as a derivatizing agent.[1] Accurate and unambiguous characterization of this molecule is paramount for ensuring the purity of starting materials and the structural integrity of resulting products. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide synthesizes and interprets the spectral data to provide a complete analytical portrait of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of this compound. The analysis of ¹H, ¹³C, and ²⁹Si NMR spectra allows for the complete assignment of the molecule's structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by two signals corresponding to the two inequivalent methylene (-CH₂-) groups.

Interpretation: The ethylene bridge between the chlorine atom and the trichlorosilyl group gives rise to a classic A₂B₂ spin system, which often manifests as two triplets, provided the coupling constants are similar.

-

δ ~3.7 ppm (Cl-CH₂-) : This downfield triplet is assigned to the protons on the carbon adjacent to the highly electronegative chlorine atom. The signal is split into a triplet by the two neighboring protons on the silicon-adjacent carbon.

-

δ ~1.8 ppm (-CH₂-SiCl₃) : This upfield triplet corresponds to the protons on the carbon directly bonded to the silicon atom. This signal is also split into a triplet by the adjacent methylene protons.

The significant difference in chemical shifts between the two methylene groups is a direct consequence of the differing electronegativities of the chlorine atom and the trichlorosilyl group, with the chlorine atom exerting a stronger deshielding effect.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides two distinct signals, confirming the presence of two unique carbon environments in the molecule.[3]

Interpretation:

-

δ ~45 ppm (Cl-CH₂-) : The carbon atom bonded to the chlorine is significantly deshielded and appears further downfield.[3]

-

δ ~25 ppm (-CH₂-SiCl₃) : The carbon atom bonded to the silicon appears at a more upfield position.

This data corroborates the ¹H NMR assignments and confirms the connectivity of the ethyl bridge.

²⁹Si NMR Spectroscopy

²⁹Si NMR is a powerful tool for characterizing organosilicon compounds. For this compound, a single resonance is expected in the proton-decoupled spectrum. The chemical shift for trichlorosilyl groups typically appears in the range of +10 to +20 ppm relative to tetramethylsilane (TMS). This specific shift provides direct evidence for the SiCl₃ moiety.

Summary of NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~3.7 | Triplet | Cl-CH ₂- |

| ¹H | ~1.8 | Triplet | -CH ₂-SiCl₃ |

| ¹³C | ~45 | Singlet | C l-CH₂- |

| ¹³C | ~25 | Singlet | -C H₂-SiCl₃ |

| ²⁹Si | +10 to +20 | Singlet | -Si Cl₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

Interpretation: The IR spectrum of this compound is dominated by strong absorptions related to the Si-Cl and C-H bonds.

-

2950-2850 cm⁻¹ (C-H Stretching) : These absorptions are characteristic of the symmetric and asymmetric stretching vibrations of the methylene C-H bonds.[4]

-

1420 cm⁻¹ (CH₂ Scissoring) : This band corresponds to the scissoring (bending) vibration of the methylene groups.

-

800-600 cm⁻¹ (C-Cl Stretching) : A strong absorption in this region is indicative of the carbon-chlorine stretching vibration.[4]

-

620-450 cm⁻¹ (Si-Cl Stretching) : Very strong and typically broad absorptions in this lower wavenumber region are the hallmark of the Si-Cl bonds. The asymmetric and symmetric stretches of the SiCl₃ group give rise to these intense bands.

The combination of these specific absorption bands provides a unique "fingerprint" for the molecule, confirming the presence of both the chloroethyl and trichlorosilyl functionalities.[4]

Summary of Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 2950-2850 | C-H Stretch | -CH₂- |

| 1420 | CH₂ Scissor | -CH₂- |

| 800-600 | C-Cl Stretch | C-Cl |

| 620-450 | Si-Cl Stretch | SiCl₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering crucial clues to its structure.

Interpretation: The electron ionization (EI) mass spectrum of this compound is complex due to the presence of multiple chlorine and silicon isotopes.

-

Molecular Ion ([M]⁺) : The molecular weight of this compound is 197.95 g/mol .[1][2][5] The molecular ion peak itself will be a complex cluster of peaks due to the isotopic distribution of silicon (²⁸Si, ²⁹Si, ³⁰Si) and four chlorine atoms (³⁵Cl, ³⁷Cl). The presence of four chlorine atoms leads to a characteristic isotopic pattern (e.g., M, M+2, M+4, M+6, M+8) with predictable relative intensities.

-

Key Fragmentation Pathways : The fragmentation of organosilanes is often directed by the stability of the resulting ions.

-

Loss of a Chlorine Radical (•Cl) : A very common fragmentation pathway is the loss of a chlorine atom from the silicon center, leading to a prominent ion cluster around m/z 163 ([C₂H₄Cl₃Si]⁺).

-

Cleavage of the C-C Bond : Alpha-cleavage next to the silicon atom can result in the formation of a [CH₂SiCl₃]⁺ ion (m/z 147) and a chloroethyl radical.

-

Cleavage of the C-Si Bond : Cleavage of the carbon-silicon bond would yield a trichlorosilyl cation [SiCl₃]⁺ (m/z 133) and a chloroethyl radical.

-

Loss of Ethylene : A rearrangement reaction involving the elimination of ethylene (C₂H₄) can lead to the formation of [HSiCl₃]⁺ (m/z 134).

-

The analysis of the isotopic patterns of these fragment ions is essential for their correct assignment. For example, any fragment containing three chlorine atoms will exhibit a characteristic cluster of peaks.[6][7]

Visualizing Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure and the assignment of the key NMR signals.

Caption: Workflow for NMR sample preparation and data acquisition.

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and MS provides a cohesive and unambiguous structural confirmation. ¹H and ¹³C NMR define the carbon-hydrogen framework, while ²⁹Si NMR confirms the nature of the silicon center. IR spectroscopy identifies the key functional groups (C-H, C-Cl, Si-Cl), and mass spectrometry reveals the molecular weight and characteristic fragmentation patterns governed by the presence of multiple chlorine atoms. The methodologies and interpretations presented in this guide offer a robust foundation for scientists working with this versatile organosilane, ensuring accuracy and reliability in their research and development endeavors.

References

-

Gelest, Inc. (n.d.). This compound, 95%. Gelest. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80386, Trichloro(2-chloroethyl)silane. PubChem. Retrieved from [Link]

-

NIST. (n.d.). Trichloro(2-chloroethyl)silane. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). Mass spectrum of chloroethane. Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1,1,2-trichloroethane. Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of chloroethane. Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]

Sources

- 1. This compound, 95% - Gelest, Inc. [gelest.com]

- 2. trichloro(2-chloroethyl)silane [webbook.nist.gov]

- 3. C2H5Cl CH3CH2Cl C-13 nmr spectrum of chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of ethyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. infrared spectrum of 1,1,2-trichloroethane C2H3Cl3 Cl2CHCH2Cl prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1,1,2-trichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Trichloro(2-chloroethyl)silane | C2H4Cl4Si | CID 80386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of 2-Chloroethyltrichlorosilane in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility and reactivity of 2-chloroethyltrichlorosilane (CETS) in common organic solvents. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond simple data presentation to explain the underlying chemical principles governing the behavior of CETS. Given the compound's high reactivity, a central focus is placed on differentiating between true solubility and solvent-mediated decomposition. This guide furnishes a predictive framework for solvent selection and provides detailed, safety-oriented protocols for the experimental determination of solubility, ensuring both accuracy and operator safety.

Introduction: Understanding this compound

This compound (CETS), with the chemical formula C₂H₄Cl₄Si, is a bifunctional organosilane compound.[1][2] Its structure features a reactive trichlorosilyl (-SiCl₃) group and a chloroethyl (-CH₂CH₂Cl) group. The silicon-chlorine bonds are highly susceptible to nucleophilic attack, making CETS a valuable precursor in chemical synthesis, particularly for forming silsesquioxanes and modifying surfaces.[3] However, this high reactivity is also the primary challenge when considering its solubility. The compound's hydrolytic sensitivity is extremely high; it reacts rapidly and violently with water, moisture, and other protic substances to release hydrogen chloride (HCl) gas.[3][4][5][6] This characteristic dictates that any meaningful solubility assessment must be conducted under strictly anhydrous conditions.

Key Physicochemical Properties:

-

Molecular Formula: C₂H₄Cl₄Si[3]

-

Molecular Weight: 197.95 g/mol [3]

-

Boiling Point: 152-153 °C[3]

-

Density: 1.419 g/mL[3]

The Duality of Interaction: True Solubility vs. Reactivity

The interaction of CETS with an organic solvent can follow two distinct pathways: dissolution, a physical process, or reaction, a chemical transformation. Understanding this distinction is critical for any application.

-

Dissolution: In this process, CETS molecules are solvated by the solvent molecules, forming a homogeneous solution without altering the chemical structure of the CETS. This is the desired outcome for applications requiring the delivery of the intact molecule.

-

Reaction: In this pathway, the solvent molecule acts as a nucleophile, attacking the electrophilic silicon atom of the CETS. This leads to the cleavage of one or more Si-Cl bonds, decomposition of the CETS, and formation of new compounds.

The diagram below illustrates the critical choice a solvent makes when interacting with this compound.

Caption: Interaction pathways of CETS with organic solvents.

Predictive Framework for Solubility Across Solvent Classes

| Solvent Category | Examples | Predicted Solubility/Miscibility | Rationale & Causality |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | High / Miscible | These solvents are non-polar and aprotic. They are incapable of forming hydrogen bonds or acting as nucleophiles, preventing reaction. Solubility is driven by compatible van der Waals forces.[7] |

| Aromatic | Toluene, Benzene, Xylenes | High / Miscible | Similar to aliphatic hydrocarbons, these are non-polar and aprotic. Their aromatic nature may offer slightly better interaction with the CETS molecule. Aromatic solvents are generally effective for organosilanes.[7][8] |

| Chlorinated | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | High / Miscible | The presence of chlorine atoms in both the solute and solvent leads to excellent compatibility.[7] Silicon tetrachloride is a known solvent for similar chlorosilanes.[9][10] These solvents are aprotic and non-reactive. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Good to Moderate | Ethers are polar aprotic solvents. While generally compatible, they must be rigorously anhydrous. THF, in particular, can contain peroxides and water, which would lead to decomposition.[7] |

| Polar Aprotic | Acetonitrile, Acetone, DMF, DMSO | Poor to Moderate (with caution) | These solvents have higher polarity, which may be less compatible with the relatively non-polar CETS. While aprotic, some (like DMSO) can be hygroscopic. There is a potential for slow, undesirable side reactions.[7][11] |

| Polar Protic | Alcohols (Methanol, Ethanol), Water, Amines | REACTIVE (Not Soluble) | These solvents are nucleophilic and will react rapidly with the Si-Cl bonds, leading to complete decomposition of the CETS molecule.[3][4][5][6][12] This is not a dissolution process. |

Experimental Protocol: Safe Determination of CETS Solubility

Due to the reactive and hazardous nature of CETS, determining its solubility requires a meticulously planned, safety-conscious approach.[4][12] The following protocol is based on the equilibrium shake-flask method, adapted for air- and moisture-sensitive compounds.

Objective: To determine the equilibrium solubility of CETS in a given anhydrous organic solvent at a specific, controlled temperature.

Core Principle (Self-Validation): The protocol's integrity relies on the rigorous exclusion of atmospheric moisture and the use of analytical techniques that can distinguish between the parent CETS and its degradation products.

Materials & Equipment:

-

This compound (≥95% purity)

-

Anhydrous organic solvent (highest purity available)

-

Inert gas supply (Nitrogen or Argon) with a drying train

-

Schlenk line or glove box

-

Temperature-controlled shaker bath

-

Gas-tight syringes and septa-sealed vials

-

0.22 µm PTFE syringe filters

-

Analytical balance (4-decimal place)

-

Gas Chromatography (GC) instrument with a suitable column and detector (e.g., TCD or MS)

Experimental Workflow Diagram:

Caption: Workflow for the experimental determination of CETS solubility.

Step-by-Step Methodology:

-

Preparation (Strictly under Inert Atmosphere):

-

All glassware must be oven-dried at >120 °C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas.

-

Transfer the desired anhydrous solvent to a septa-sealed flask under an inert atmosphere.

-

In a pre-weighed, septa-sealed vial, add a known mass of the anhydrous solvent.

-

Carefully add CETS in small increments using a gas-tight syringe until a persistent solid phase (undissolved CETS) is observed. This creates a supersaturated solution.

-

Prepare a series of at least three such vials to ensure reproducibility.

-

-

Equilibration:

-

Place the sealed vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the vials to shake for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved phases.

-

-

Sampling:

-

Remove the vials from the shaker and place them in a rack at the same temperature to allow the excess solid to settle completely.

-

Using a clean, dry, gas-tight syringe, carefully withdraw a known volume of the clear supernatant. Causality: It is critical not to disturb the solid phase to ensure you are only sampling the saturated solution.

-

Immediately filter the sample through a 0.22 µm PTFE syringe filter into a pre-weighed, gas-tight autosampler vial. The filter removes any microscopic particulates.

-

Determine the mass of the collected sample.

-

-

Quantification (Gas Chromatography):

-

Prepare a series of calibration standards by dissolving known masses of CETS in the same anhydrous solvent.

-

Analyze the calibration standards by GC to generate a standard curve of concentration versus peak area.

-

Analyze the filtered sample from step 3. The GC analysis is crucial as it will confirm the presence of the parent CETS peak and reveal any potential degradation products, which would invalidate the measurement.

-

Using the standard curve, determine the concentration of CETS in the collected sample.

-

-

Calculation:

-

Calculate the mass of CETS in the collected sample based on its concentration and total mass.

-

Calculate the mass of the solvent in the sample (Total mass - Mass of CETS).

-

Express the solubility as grams of CETS per 100 grams of solvent.

-

Safety and Handling Imperatives

Working with this compound demands adherence to strict safety protocols due to its flammability, corrosivity, and violent reactivity with moisture.[4][5][12]

-

Engineering Controls: Always handle CETS within a chemical fume hood. For solubility studies, a glove box or Schlenk line is mandatory to maintain an inert, dry atmosphere.[5][12]

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, and appropriate gloves (neoprene or nitrile rubber are recommended).[4][13] A flame-retardant lab coat is essential.

-

Static Discharge: CETS is a flammable liquid.[4] All equipment must be properly grounded and bonded to prevent static electricity buildup, which could serve as an ignition source.[12]

-

Spill & Waste: Have appropriate spill control materials ready. Do not use water to extinguish fires; use dry chemical, foam, or carbon dioxide.[4][13] All waste must be treated as hazardous.

Conclusion

The solubility of this compound is fundamentally governed by its high reactivity. While it is expected to be highly soluble or miscible in non-polar aprotic solvents such as hydrocarbons, aromatic solvents, and chlorinated solvents, it will decompose in the presence of protic solvents like alcohols and water. For polar aprotic solvents, careful experimental validation is required. This guide provides the necessary predictive framework and a robust, safety-oriented experimental protocol for researchers to confidently and accurately determine the solubility of CETS, enabling its effective use in advanced synthesis and material science applications.

References

-

Gelest, Inc. (2015). Safety Data Sheet: 2-CHLOROETHYLTRIETHOXYSILANE, 95%. Link

-

Gelest, Inc. (2024). Safety Data Sheet: 2-CHLOROETHYLTRI-CHLOROSILANE, 95%. Link

-

Fisher Scientific. (2009). Safety Data Sheet: this compound. Link

-

Fisher Scientific. (2008). Safety Data Sheet: Trichlorosilane. (Provides analogous reactivity information for chlorosilanes). Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: Ethyltrichlorosilane. (Provides analogous safety information for chlorosilanes). Link

-

BenchChem. (2025). An In-depth Technical Guide to the Solubility of Ethylidenebis(trichlorosilane) in Organic Solvents. (Provides a model for predicting solubility of a similar reactive silane). Link

-

ChemicalBook. (n.d.). This compound CAS#: 6233-20-1. Link

-

Gelest, Inc. (n.d.). Product Page: this compound, 95%. Link

-

Google Patents. (n.d.). EP0103824B1 - Separation of chlorosilanes. (Discusses chlorosilane solubility in hydrocarbon/sulfolane systems). Link

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80386, Trichloro(2-chloroethyl)silane. Link

-

RSC Publishing. (2023). Chlorination of trichlorosilane/chlorodimethylsilane using metal chlorides: experimental and mechanistic investigations. (Mentions solubility of chlorosilanes in SiCl4). Link

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook: trichloro(2-chloroethyl)silane. Link

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook, Phase change data for trichloro(2-chloroethyl)silane. Link

-

Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Link

-

Semantic Scholar. (2023). Chlorination of trichlorosilane/chlorodimethylsilane using metal chlorides: experimental and mechanistic investigations. Link

-

Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Link

-

Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Link

-

Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Link

Sources

- 1. Trichloro(2-chloroethyl)silane | C2H4Cl4Si | CID 80386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trichloro(2-chloroethyl)silane [webbook.nist.gov]

- 3. This compound, 95% - Gelest, Inc. [gelest.com]

- 4. s3.amazonaws.com [s3.amazonaws.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound CAS#: 6233-20-1 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. EP0103824B1 - Separation of chlorosilanes - Google Patents [patents.google.com]

- 9. Chlorination of trichlorosilane/chlorodimethylsilane using metal chlorides: experimental and mechanistic investigations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00772C [pubs.rsc.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 12. fishersci.com [fishersci.com]

- 13. gelest.com [gelest.com]

An In-depth Technical Guide to the Reactivity of Si-Cl Bonds in 2-Chloroethyltrichlorosilane

This guide provides a comprehensive exploration of the chemical reactivity inherent in the silicon-chlorine (Si-Cl) bonds of 2-chloroethyltrichlorosilane (CETS). Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond simple reaction schemes to elucidate the underlying principles governing the molecule's behavior. We will examine the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Introduction: The Dual-Functionality of this compound

This compound (ClCH₂CH₂SiCl₃) is a bifunctional organosilane that possesses two distinct reactive centers: a trichlorosilyl group (-SiCl₃) at one end and a chloroethyl group (-CH₂CH₂Cl) at the other. This unique structure makes it a valuable precursor in the synthesis of advanced materials, including silsesquioxanes, surface modification agents, and crosslinkers.[1][2] The core of its utility lies in the high reactivity of the three Si-Cl bonds, which serve as primary gateways for chemical transformation. Understanding the factors that dictate the reactivity of these bonds is paramount for controlling reaction outcomes and designing novel molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₄Cl₄Si | [1] |

| Molecular Weight | 197.95 g/mol | [1] |

| Boiling Point | 152-153 °C | [1] |

| Density | 1.419 g/mL at 25 °C | [1] |

| Refractive Index | 1.459 at 20 °C | [1] |

The Electrophilic Nature of the Silicon Center: A Mechanistic Overview

The reactivity of the Si-Cl bonds in CETS is fundamentally governed by the principles of nucleophilic substitution at a silicon center. Several key factors contribute to the high susceptibility of the silicon atom to nucleophilic attack.

Bond Polarization and Electrophilicity

The significant difference in electronegativity between silicon (1.90) and chlorine (3.16) results in a highly polarized Si-Cl bond. This polarization imparts a substantial partial positive charge (δ+) on the silicon atom, rendering it a potent electrophile, readily attacked by nucleophiles.[3] The three chlorine atoms amplify this effect through their collective inductive electron withdrawal.

Mechanism of Nucleophilic Substitution

Unlike substitution at a saturated carbon atom, which can proceed via Sₙ1 or Sₙ2 pathways, nucleophilic substitution at silicon predominantly follows a bimolecular, associative mechanism that resembles the Sₙ2 reaction. The incoming nucleophile attacks the electrophilic silicon atom, leading to the formation of a pentacoordinate, trigonal bipyramidal transition state or intermediate.[3][4] The reaction is completed by the departure of the chloride ion, which is an excellent leaving group.

The larger atomic radius of silicon compared to carbon allows for easier access by nucleophiles and better stabilization of this pentacoordinate structure, hence the high rate of bimolecular reactivity.[4][5]

Caption: Generalized Sₙ2-like mechanism at a silicon center.

Key Reactions and Protocols

The high reactivity of the Si-Cl bonds in CETS allows for a diverse range of chemical transformations, primarily involving the substitution of chloride with oxygen, nitrogen, or carbon-based nucleophiles.

Hydrolysis and Condensation

Chlorosilanes react intensely and immediately with water.[6] In the case of CETS, this hydrolysis reaction sequentially replaces the three chlorine atoms with hydroxyl (-OH) groups, yielding the transient intermediate 2-chloroethylsilanetriol (ClCH₂CH₂Si(OH)₃) and releasing hydrogen chloride (HCl) as a byproduct.[7][8]

Reaction: ClCH₂CH₂SiCl₃ + 3H₂O → ClCH₂CH₂Si(OH)₃ + 3HCl

These silanol intermediates are highly unstable and readily undergo intermolecular condensation, eliminating water to form stable silicon-oxygen-silicon (Si-O-Si) linkages. This process results in the formation of oligomeric and polymeric silsesquioxanes. The structure and molecular weight of the final polymer are controlled by reaction conditions such as water concentration, temperature, and pH.[9]

Caption: Hydrolysis and subsequent condensation pathway of CETS.

Experimental Protocol: Controlled Hydrolysis of CETS

-

Objective: To synthesize a low-molecular-weight polysiloxane from CETS via controlled hydrolysis.

-

Causality: Using a solvent system (e.g., acetone or THF) and dropwise addition of a water/solvent mixture allows for better heat dissipation from the exothermic reaction and greater control over the degree of polymerization compared to direct mixing with bulk water.

-

Materials:

-

This compound (CETS)

-

Anhydrous acetone

-

Deionized water

-

Triethylamine (HCl scavenger, optional)

-

Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer.

-

-

Procedure:

-

Set up the reaction apparatus under an inert atmosphere (e.g., nitrogen) to prevent uncontrolled hydrolysis from atmospheric moisture.

-

Charge the flask with CETS (1 equivalent) dissolved in anhydrous acetone (e.g., 5 mL per 1 g of CETS). If using an HCl scavenger, add triethylamine (3 equivalents) to the solution.

-

Prepare a solution of deionized water (3 equivalents) in acetone (1:1 v/v) in the dropping funnel.

-

Cool the reaction flask to 0 °C using an ice bath.

-

Add the water/acetone solution dropwise to the stirred CETS solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

-

If triethylamine was used, the resulting triethylamine hydrochloride salt can be removed by filtration.

-

The solvent is removed under reduced pressure to yield the crude polysiloxane product.

-

-

Self-Validation: The reaction progress can be monitored by FT-IR spectroscopy (disappearance of the Si-Cl stretch, appearance of Si-O-Si and Si-OH stretches). The final product can be characterized by ¹H and ²⁹Si NMR spectroscopy to confirm its structure.

Alcoholysis

Similar to hydrolysis, CETS reacts with alcohols (ROH) to replace the chlorine atoms with alkoxy groups (-OR), forming 2-chloroethyltrialkoxysilanes. This reaction is a cornerstone for producing more stable, less corrosive precursors for sol-gel processes and surface treatments.

Reaction: ClCH₂CH₂SiCl₃ + 3ROH → ClCH₂CH₂Si(OR)₃ + 3HCl

The reactivity of alcohols generally follows the order: methanol > ethanol > isopropanol, influenced by steric hindrance.

Grignard Reactions

The reaction of CETS with Grignard reagents (R'MgX) provides a powerful method for forming new silicon-carbon bonds, allowing for the introduction of various organic functionalities onto the silicon atom.[10]

Reaction: ClCH₂CH₂SiCl₃ + 3R'MgX → ClCH₂CH₂SiR'₃ + 3MgXCl

-

Experimental Considerations: These reactions are highly sensitive to steric hindrance from both the incoming Grignard reagent and the substituents already on the silicon.[11][12] The choice of solvent is critical; tetrahydrofuran (THF) is often preferred over diethyl ether as it can accelerate the reaction rate.[10][11] A key challenge with CETS is the potential for the Grignard reagent to also react with the C-Cl bond on the ethyl chain. This side reaction can be minimized by using low temperatures and carefully controlling stoichiometry.

Surface Modification

The trichlorosilyl group is an excellent anchor for covalently bonding the molecule to hydroxyl-rich inorganic surfaces like silica, glass, and metal oxides.[13][14] This process transforms the surface properties, for example, by introducing hydrophobicity or providing a reactive handle (the C-Cl group) for further functionalization.[2] The mechanism is a multi-step process:[15]

-

Hydrolysis: The Si-Cl bonds react with adsorbed surface water or atmospheric moisture to form reactive Si-OH (silanol) groups.

-

Condensation: These silanols can condense with each other to form oligomeric siloxanes near the surface.

-

Hydrogen Bonding: The silanol groups of the CETS molecule (or its oligomers) hydrogen-bond with the hydroxyl groups on the substrate surface.

-

Covalent Bonding: With gentle heating or curing, water is eliminated, forming robust, covalent Si-O-Substrate bonds.

Caption: Workflow for surface modification using CETS.

Comparative Reactivity of Silicon Halides and Alkoxides

The choice of leaving group on the silicon atom dramatically influences its reactivity towards nucleophiles. Chlorosilanes are among the most reactive common silanes, surpassed primarily by aminosilanes.

Table 2: General Order of Reactivity for Organofunctional Silanes [16]

| Functional Group | Relative Reactivity | Byproduct | Characteristics |

| -NR₂ (Amino) | Highest | R₂NH | Very reactive, moisture sensitive |

| -Cl (Chloro) | High | HCl | Highly reactive, corrosive byproduct |

| -O₂CCH₃ (Acetoxy) | Medium-High | CH₃COOH | Reactive, corrosive byproduct |

| -OCH₃ (Methoxy) | Medium | CH₃OH | Good reactivity, less corrosive |

| -OCH₂CH₃ (Ethoxy) | Low | CH₃CH₂OH | Less reactive, often requires catalyst |

This order is dictated by factors including the bond dissociation energy of the Si-X bond and the stability and volatility of the leaving group/byproduct.[16] The high reactivity of Si-Cl bonds is driven by the formation of the very stable Si-O bond in reactions with hydroxyl sources and the efficacy of Cl⁻ as a leaving group.

Safety and Handling

Extreme caution must be exercised when handling this compound. Like all chlorosilanes, it reacts vigorously with moisture, including humidity in the air, to release corrosive hydrogen chloride (HCl) gas.[6] This reaction is immediate and intense. Contact with skin can cause severe chemical burns, and inhalation can lead to significant damage to the respiratory tract.[6] All manipulations should be performed in a well-ventilated fume hood under anhydrous conditions, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

References

-

Gelest, Inc. (n.d.). Reacting with the Substrate. Gelest Technical Library. [Link]

-

Pfeiffer, J., et al. (2003). The Hydrolysis-Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Designed Monomers and Polymers. [Link]

-

LibreTexts. (2021). Silicon-Chlorine Bonded Molecules. Engineering LibreTexts. [Link]

-

Gelest, Inc. (n.d.). This compound, 95%. Gelest Product Page. [Link]

-

Wikipedia. (n.d.). Chlorosilane. Wikipedia. [Link]

-

Gelest, Inc. (n.d.). CHLOROMETHYLTRICHLOROSILANE, 97%. Gelest Product Page. [Link]

-

Hafensteiner, B. (n.d.). Properties of Silicon. Baran Lab, Scripps Research. [Link]

-

Slinkin, S. M., et al. (1969). Kinetics of the reduction of silicon tetrachloride and trichlorosilane by hydrogen. Kinetics and Catalysis. [Link]

- Lewis, L. N., & Lewis, N. (2007). Hydrolysis of chlorosilanes. U.S. Patent No. 7,208,617 B2.

-

LibreTexts. (2022). Nucleophilic Substitution at Silicon. Chemistry LibreTexts. [Link]

-

Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. The Journal of Organic Chemistry. [Link]

-

Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Gelest Technical Guide. [Link]

-

Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. PubMed. [Link]

- Halm, R. L. (1986). Method of hydrolyzing chlorosilanes. U.S. Patent No. 4,609,751 A.

-

Gelest, Inc. (n.d.). Silanes. Gelest, Inc. [Link]

-

Kritskaya, T. V., et al. (2019). Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 2: Hydrochlorination and redistribution. ResearchGate. [Link]

-

Arkles, B. (n.d.). GRIGNARD REAGENTS AND SILANES. Gelest, Inc. [Link]

-

Mehar Al Minnath (LetsLearnChem). (2023). Organo silicon reagents. YouTube. [Link]

-

Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

MasterOrganicChemistry. (2012). Nucleophilic Substitution Reactions (4) - The SN2 mechanism. YouTube. [Link]

-

Gelest, Inc. (n.d.). CHLOROMETHYLTRIETHOXYSILANE. Gelest Product Page. [Link]

- Liu, Y., et al. (2015). Method for preparing chloromethyl trichlorosilane by using liquid-phase chlorination reaction. Chinese Patent No. CN104558003A.

-

Oestreich, M. (2019). Catalytic Generation of Silicon Nucleophiles. Wiley-VCH. [Link]

-

Szafert, S., & Szafert, Z. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. MDPI. [Link]

-

Professor Dave Explains. (2012). Nucleophilic Substitution Reactions Explained. YouTube. [Link]

-

Gelest, Inc. (n.d.). Silicon Compounds: Silanes and Silicones. ResearchGate. [Link]

Sources

- 1. This compound, 95% - Gelest, Inc. [gelest.com]

- 2. Silanes - Gelest, Inc. [gelest.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. baranlab.org [baranlab.org]

- 5. youtube.com [youtube.com]

- 6. eng.libretexts.org [eng.libretexts.org]

- 7. Chlorosilane - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. US7208617B2 - Hydrolysis of chlorosilanes - Google Patents [patents.google.com]

- 10. gelest.com [gelest.com]

- 11. researchgate.net [researchgate.net]

- 12. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CHLOROMETHYLTRICHLOROSILANE - Gelest, Inc. [gelest.com]

- 14. CHLOROMETHYLTRIETHOXYSILANE - Gelest, Inc. [gelest.com]

- 15. gelest.com [gelest.com]

- 16. Reacting with the Substrate - Gelest [technical.gelest.com]

Harnessing 2-Chloroethyltrichlorosilane: A Versatile Precursor for the Synthesis of Functional Silsesquioxanes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract